molecular formula C21H19ClN2O4S3 B2432848 (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 900134-61-4

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2432848
CAS RN: 900134-61-4
M. Wt: 495.02
InChI Key: CQZUYJWBSBWWNV-DHDCSXOGSA-N
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Description

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4S3 and its molecular weight is 495.02. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Potential

The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which are implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Researchers can explore its efficacy in scavenging reactive oxygen species (ROS) and its impact on cellular health .

Future Directions

Unfortunately, the search results do not provide specific future directions for the study of the requested compound .

Mechanism of Action

Target of Action

The compound, also known as ethyl 2-{2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate, is a derivative of thiazolidine-2,4-dione (TZDs) . TZDs are known to target vascular cells and monocytes/macrophages . They inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules .

Mode of Action

The compound interacts with its targets, primarily vascular cells and monocytes/macrophages, to inhibit the production of pro-inflammatory cytokines . This results in a reduction of inflammation and other related symptoms. The compound also inhibits the expression of inducible nitric oxide synthase and cell adhesion molecules, which are involved in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By inhibiting the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules, it disrupts the signaling pathways that lead to inflammation . This can have downstream effects on various biological processes, including immune response, cell proliferation, and tissue repair.

Pharmacokinetics

In silico drug-likeness parameters have been investigated for similar compounds to predict the likelihood of poor drug absorption or brain penetration .

Result of Action

The compound’s action results in a reduction of inflammation and related symptoms. By inhibiting key components of the inflammatory response, it can potentially alleviate conditions associated with inflammation . In addition, some derivatives of TZDs have shown antimicrobial and antitumor activities , suggesting that this compound may also have similar effects.

properties

IUPAC Name

ethyl 2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S3/c1-4-28-20(27)17-11(2)12(3)30-18(17)23-16(25)10-24-19(26)15(31-21(24)29)9-13-7-5-6-8-14(13)22/h5-9H,4,10H2,1-3H3,(H,23,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZUYJWBSBWWNV-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

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